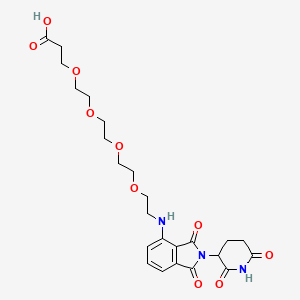

Pomalidomide-PEG4-CO2H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

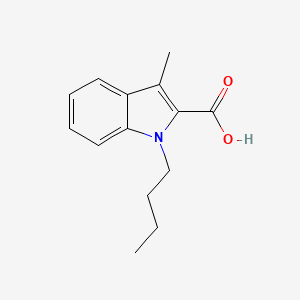

Pomalidomide-PEG4-CO2H is a protein degrader building block that enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand .

Synthesis Analysis

The synthesis of pomalidomide-conjugates for the development of protein degrader libraries has been described . The strategy for the reliable and succinct preparation of pomalidomide-linkers is essential to the formation of these conjugates . The synthesis of several new pomalidomide homo-dimers in enhanced yields compared to similar literature syntheses has been reported .Molecular Structure Analysis

The molecular formula of Pomalidomide-PEG4-CO2H is C24H31N3O10 . The molecular weight is 521.52 . It contains a Pomalidomide based cereblon ligand and a 4-unit PEG linker .Chemical Reactions Analysis

The optimal system for purification and recrystallization of pomalidomide from aqueous DMSO solutions with pH values ranging from acidic to neutral has been proposed to increase the yield considering the properties of the solvent–antisolvent combination .Physical And Chemical Properties Analysis

The boiling point of Pomalidomide-PEG4-CO2H is predicted to be 773.6±60.0 °C . The density is predicted to be 1.385±0.06 g/cm3 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

High-Throughput Screening Assays

Pomalidomide-PEG4-COOH: has been utilized for its intrinsic fluorescence in high-throughput screening assays. This application is crucial for rapidly assessing the cellular penetration of protein degrader candidates. The fluorescence of pomalidomide can guide the rational design of conjugates without the need for additional labels or tags .

Anti-Tumor Drug Development

The compound has shown promise in the synthesis of novel pomalidomide derivatives containing urea moieties. These derivatives have demonstrated potent anti-tumor abilities in vitro, particularly against human breast cancer cell lines MCF-7. They work by inhibiting cell growth and inducing apoptosis, potentially leading to cell death .

Nanotechnology and New Materials Research

“Pomalidomide-PEG4-COOH” is applied in nanotechnology and new materials research. Its functionalization with polyethylene glycol (PEG) makes it a valuable compound for developing new materials and polyethylene glycol-modified functional coatings .

Drug Release Studies

In medical research, the compound is used in drug-release studies. Its PEGylation (attachment of PEG chains) enhances its solubility and stability, making it an excellent candidate for controlled drug delivery systems .

Cell Culture

The compound’s modified version is used in cell culture applications. It helps in the study of ligand and polypeptide synthesis support, which is essential for understanding cell signaling and protein interactions .

Imaging Applications

Utilizing the intrinsic fluorescence of pomalidomide, researchers have developed imaging applications. This technique allows for the visualization of cellular processes and can be paired with endocytosis inhibitors to study the mechanisms of cellular entry of various compounds .

Immunomodulatory Effects

Pomalidomide derivatives are being investigated for their immunomodulatory effects. They have the potential to stimulate T lymphocytes, increase IL-2 secretion, and decrease the expression of proinflammatory cytokines, which are vital for cancer treatment .

Ligand and Peptide Synthesis Support

The compound supports the synthesis of ligands and peptides. This is significant in the development of graft polymer compounds and the exploration of active compounds in various biochemical applications .

Mécanisme D'action

Target of Action

Pomalidomide-PEG4-COOH, also known as Pomalidomide-PEG4-CO2H, is an E3 ligase ligand-linker conjugate . The primary target of this compound is Cereblon (CRBN) , a protein that plays a crucial role in the ubiquitin-proteasome system .

Mode of Action

Pomalidomide-PEG4-COOH contains a Pomalidomide-based Cereblon ligand and a 4-unit PEG linker used in PROTAC (Proteolysis-Targeting Chimeras) technology . This compound works by recruiting the E3 ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound operates within the ubiquitin-proteasome system, a critical pathway for protein degradation . By targeting Cereblon, Pomalidomide-PEG4-COOH can influence various downstream effects related to the degradation of specific proteins .

Pharmacokinetics

More than 70% of Pomalidomide is absorbed following administration of a single oral dose . .

Result of Action

The molecular and cellular effects of Pomalidomide-PEG4-COOH’s action primarily involve the degradation of target proteins. This can lead to various downstream effects depending on the specific proteins being targeted . For instance, Pomalidomide, the base compound, has been shown to inhibit the proliferation and induce apoptosis of various tumor cells .

Safety and Hazards

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Special hazards arising from the substance or mixture include Carbon oxides and Nitrogen oxides (NOx) . It is advised for firefighters to wear self-contained breathing apparatus for firefighting if necessary .

Orientations Futures

Pomalidomide-PEG4-CO2H is used in the synthesis of molecules for targeted protein degradation and PROTAC technology . Because even slight alterations in ligands and crosslinkers can affect ternary complex formation between the target, E3 ligase, and PROTAC, many analogs are prepared to screen for optimal target degradation . When used with other protein degrader building blocks with a pendant carboxyl group, parallel synthesis can be used to more quickly generate PROTAC libraries that feature variation in crosslinker length, composition, and E3 ligase ligand .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAANPUBZFFRWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide-PEG4-COOH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide](/img/structure/B2741867.png)

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2741872.png)

![5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2741873.png)

![1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2741878.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2741879.png)

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2741881.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate](/img/structure/B2741883.png)